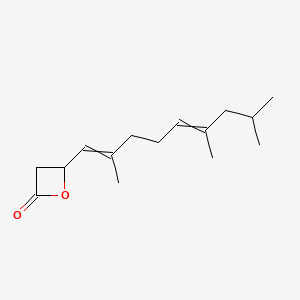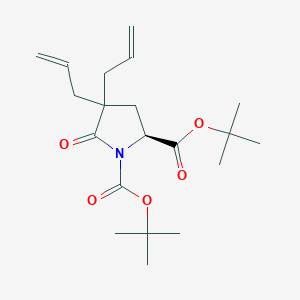
Di-tert-butyl (S)-4,4-diallyl-5-oxopyrrolidine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-5-oxo-4,4-di-2-propen-1-yl-1,2-pyrrolidinedicarboxylic acid 1,2-bis(1,1-dimethylethyl) ester is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring and multiple ester groups. Its chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-oxo-4,4-di-2-propen-1-yl-1,2-pyrrolidinedicarboxylic acid 1,2-bis(1,1-dimethylethyl) ester typically involves multi-step organic reactions. One common approach is the esterification of the corresponding pyrrolidine dicarboxylic acid with tert-butyl alcohol under acidic conditions. The reaction is often catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization. The use of automated systems ensures consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-5-oxo-4,4-di-2-propen-1-yl-1,2-pyrrolidinedicarboxylic acid 1,2-bis(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2S)-5-oxo-4,4-di-2-propen-1-yl-1,2-pyrrolidinedicarboxylic acid 1,2-bis(1,1-dimethylethyl) ester is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ester groups make it a suitable substrate for esterases, providing insights into enzyme specificity and activity.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, modifications to its structure could lead to the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism of action of (2S)-5-oxo-4,4-di-2-propen-1-yl-1,2-pyrrolidinedicarboxylic acid 1,2-bis(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis, releasing the corresponding acids and alcohols. This hydrolysis can be catalyzed by enzymes such as esterases, which play a crucial role in the compound’s biological activity. The resulting products can then participate in various metabolic pathways, influencing cellular processes and functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-6-Hydroxy-1,2-piperidinecarboxylic Acid 1,2-Bis(1,1-dimethylethyl) Ester: This compound shares a similar ester structure but differs in the presence of a hydroxy group and a piperidine ring.
(2S)-5-oxo-4,4-di-2-propen-1-yl-1,2-pyrrolidinedicarboxylic acid 1,2-bis(1,1-dimethylethyl) ester: This compound is structurally similar but may have different functional groups or substituents.
Uniqueness
The uniqueness of (2S)-5-oxo-4,4-di-2-propen-1-yl-1,2-pyrrolidinedicarboxylic acid 1,2-bis(1,1-dimethylethyl) ester lies in its specific arrangement of functional groups and its potential for diverse chemical reactivity. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C20H31NO5 |
|---|---|
Molekulargewicht |
365.5 g/mol |
IUPAC-Name |
ditert-butyl (2S)-5-oxo-4,4-bis(prop-2-enyl)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C20H31NO5/c1-9-11-20(12-10-2)13-14(15(22)25-18(3,4)5)21(16(20)23)17(24)26-19(6,7)8/h9-10,14H,1-2,11-13H2,3-8H3/t14-/m0/s1 |
InChI-Schlüssel |
PVVWGNMZPRRUQV-AWEZNQCLSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@@H]1CC(C(=O)N1C(=O)OC(C)(C)C)(CC=C)CC=C |
Kanonische SMILES |
CC(C)(C)OC(=O)C1CC(C(=O)N1C(=O)OC(C)(C)C)(CC=C)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-Hydroxyhexyl)-1-[(5-nitrofuran-2-yl)methylideneamino]urea](/img/structure/B13963706.png)
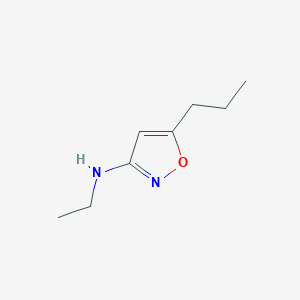
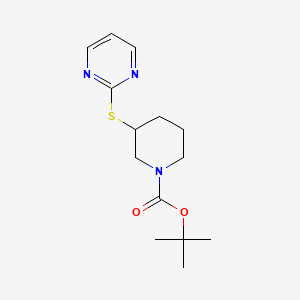
![3H-[1,2,5]Oxadiazolo[3,4-g]indole](/img/structure/B13963719.png)
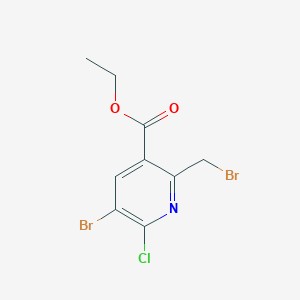

![tert-Butyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13963751.png)
![6h-Imidazo[4,5-e]-2,1,3-benzoxadiazole](/img/structure/B13963760.png)



![5-Cyanobicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13963772.png)
